
5-Methylenepiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylenepiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methylene group at the 5-position. This compound is a derivative of piperidine and is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylenepiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diaminopentane with formaldehyde under acidic conditions, leading to the formation of the piperidine ring with a methylene group at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The methylene group at the 5-position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
5-Methylenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylenepiperidin-2-one involves its interaction with specific molecular targets. The methylene group at the 5-position allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the context.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methylene group at the 5-position.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms.
Uniqueness: 5-Methylenepiperidin-2-one is unique due to the presence of the methylene group at the 5-position, which imparts distinct reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-methylidenepiperidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8) |
InChI Key |
PVSSEMMPUSNWLU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


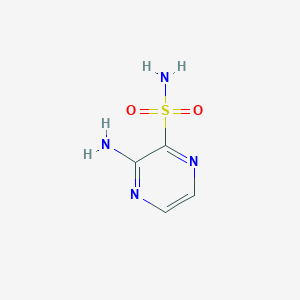

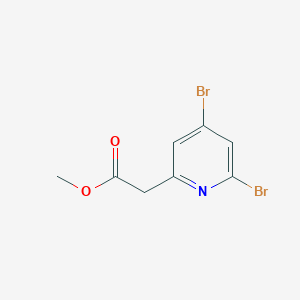
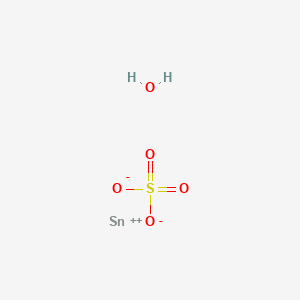

![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)
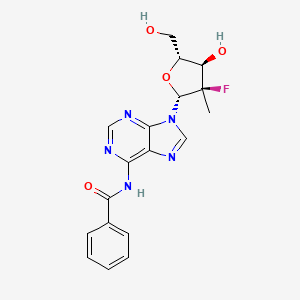
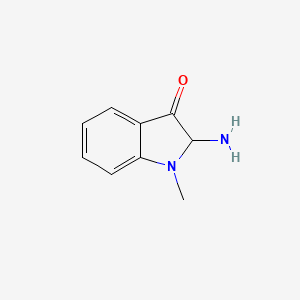
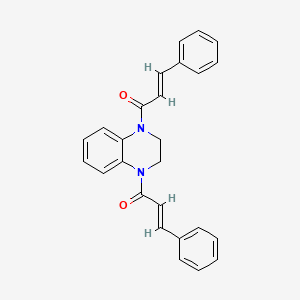
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)
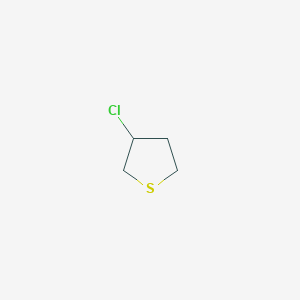
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)

![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)
